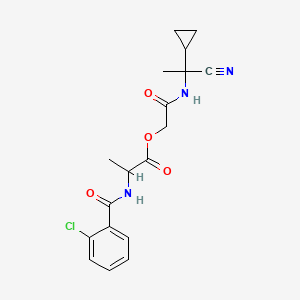
3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C11H11ClO4 and its molecular weight is 242.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nutraceutical Applications
Chlorogenic acid, structurally related to 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, demonstrates substantial health benefits. Its properties include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive effects, contributing significantly to the management of metabolic syndrome and related disorders. Clinical trials and in vivo studies underline its potential in preventing and treating metabolic disorders, highlighting its therapeutic importance (Santana-Gálvez et al., 2017).
Food Additive Applications
As a food additive, chlorogenic acid exhibits antimicrobial activity against a broad spectrum of pathogens, including bacteria, yeasts, molds, viruses, and amoebas. Its preservative qualities are particularly valuable for the food industry, seeking natural molecules for food product preservation. Additionally, its antioxidant properties, especially against lipid oxidation, coupled with its protective effects on other bioactive food compounds and prebiotic activities, make chlorogenic acid an excellent candidate for dietary supplements and functional food formulation (Santana-Gálvez et al., 2017).
Pharmacological Properties
Diverse Pharmacological Effects
Chlorogenic Acid (CGA) is recognized for its comprehensive pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system (CNS) stimulation. It plays a crucial role in modulating lipid and glucose metabolism, offering therapeutic potentials for conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review encourages further research to optimize the biological and pharmacological impacts of CGA, considering its potential as a natural food additive and therapeutic agent (Naveed et al., 2018).
Biotechnological Applications
Lactic Acid Production from Biomass
Lactic acid, a significant hydroxycarboxylic acid produced commercially through the fermentation of sugars in biomass, holds promise in the green chemistry sector. Biotechnological routes to produce lactic acid and its derivatives, like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, offer "greener" alternatives to chemical processes. These biotechnological processes, albeit not yet widely applicable, might replace chemical routes in the future due to their environmentally friendly nature (Gao et al., 2011).
Properties
IUPAC Name |
3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-16-9-6-7(3-4-10(13)14)5-8(12)11(9)15/h3-6,15H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUHTSAEWCRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
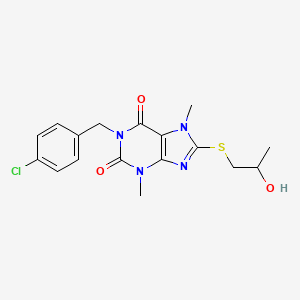
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)
![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)
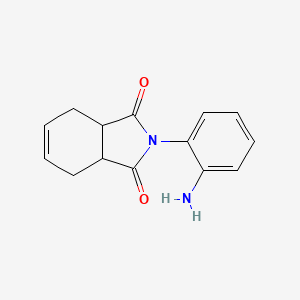

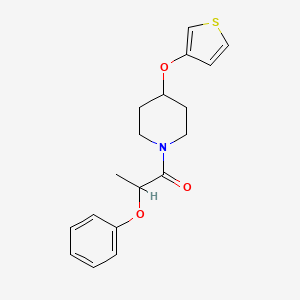
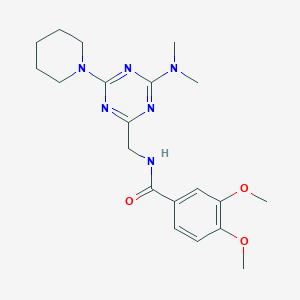
![5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2492319.png)
![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
![6-(2-fluorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2492324.png)
![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)
